molecular formula C8H18N2O B1332771 1-(3-Methoxypropyl)piperazine CAS No. 88708-40-1

1-(3-Methoxypropyl)piperazine

Cat. No.: B1332771
CAS No.: 88708-40-1
M. Wt: 158.24 g/mol
InChI Key: GWWCQKPWZIASLS-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)piperazine is a piperazine derivative characterized by a methoxypropyl side chain attached to the piperazine nitrogen. The methoxypropyl substituent introduces a flexible, oxygen-containing alkyl chain, which may enhance solubility compared to purely aromatic derivatives while maintaining moderate lipophilicity.

Properties

IUPAC Name

1-(3-methoxypropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWCQKPWZIASLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365319
Record name 1-(3-methoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88708-40-1
Record name 1-(3-methoxypropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypropyl)piperazine
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Preparation Methods

The synthesis of 1-(3-Methoxypropyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of piperazine with 3-chloropropyl methyl ether under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and 3-chloropropyl methyl ether.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to a temperature of around 80-100°C for several hours.

    Product Isolation: The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methoxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy group. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxypropyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical studies to investigate the function of piperazine derivatives in biological systems.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives are known to act on neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neuronal activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by their substituents. Below is a detailed comparison of 1-(3-Methoxypropyl)piperazine with structurally analogous compounds:

Substituent Effects on Receptor Binding

  • 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine (Compound 6) : This derivative features a chloropropyl chain and a methoxyphenyl group. The aryl substituent enhances affinity for serotonin (5-HT) receptors, as seen in its role as a precursor for 5-HT1A/5-HT2 agonists . In contrast, the methoxypropyl group in this compound lacks aromaticity, likely reducing direct receptor interactions but improving metabolic stability .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Aryl-substituted derivatives like TFMPP exhibit high selectivity for 5-HT1B/1C receptors due to their electron-withdrawing trifluoromethyl group.

Antitumor and Antimicrobial Activity

  • 1-(4-Methoxyphenyl)piperazine derivatives (e.g., 14i) : These compounds show moderate antitumor activity, with bulky substituents reducing efficacy. The methoxypropyl group’s smaller size and flexibility may improve cell penetration compared to rigid aromatic groups, though specific antitumor data for this compound remain unexplored .
  • 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c): Effective against Candida albicans due to its hybrid structure. The methoxypropyl chain in this compound may lack the amphiphilic properties required for membrane disruption, limiting its antimicrobial utility .

Physicochemical Properties

  • 1-(3-(Benzyloxy)propyl)piperazine : The benzyloxy group increases lipophilicity, making it suitable for lipid-rich environments. The methoxypropyl substituent offers intermediate polarity, balancing solubility and membrane permeability .
  • 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) : Hydrophilic hydroxyl groups confer high water solubility, ideal for applications like SO2 absorption. The methoxypropyl group provides moderate hydrophilicity but lacks the acidic protons necessary for ionic interactions .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituent(s) Key Applications Receptor Affinity Solubility Profile
This compound Methoxypropyl Bicyclic compound synthesis Low receptor specificity Moderate hydrophilicity
1-(3-Trifluoromethylphenyl)piperazine Aryl (CF3) Serotonin receptor modulation High 5-HT1B/1C selectivity Low (lipophilic)
1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine Hydroxyalkyl SO2 absorption/desorption Non-pharmacological High water solubility
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine Chloropropyl + aryl 5-HT1A agonist precursor Moderate 5-HT1A affinity Moderate

Research Findings and Implications

  • Receptor Selectivity : Aryl-substituted piperazines (e.g., TFMPP) dominate receptor-targeted applications, while alkyl derivatives like this compound are better suited for synthetic intermediates due to their flexible side chains .
  • Solubility vs. Activity Trade-off : The methoxypropyl group improves aqueous solubility compared to aromatic analogs but sacrifices receptor-binding potency. This makes it advantageous for drug delivery systems requiring enhanced bioavailability .
  • Synthetic Versatility: The compound’s utility in forming bicyclic structures highlights its role in accessing novel chemotypes for anticancer or neuropharmacological agents .

Biological Activity

1-(3-Methoxypropyl)piperazine (MOPP) is an organic compound with the molecular formula C₈H₁₈N₂O, belonging to the piperazine class of compounds. Its unique structure, characterized by a piperazine ring substituted with a methoxypropyl group, suggests a variety of biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MOPP, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₁₈N₂O
  • InChI Key: GWWCQKPWZIASLS-UHFFFAOYSA-N

Synthesis:
MOPP can be synthesized through various methods, typically involving the reaction of piperazine with 3-chloropropyl methyl ether under basic conditions. The general reaction conditions include:

  • Reactants: Piperazine and 3-chloropropyl methyl ether
  • Conditions: Basic medium (e.g., sodium hydroxide), heated at 80-100°C for several hours.

The biological activity of MOPP is primarily attributed to its interaction with neurotransmitter receptors. Piperazine derivatives are known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system (CNS). This modulation can lead to various pharmacological effects, including anxiolytic and sedative properties. Additionally, MOPP's structure allows it to act as a scaffold for developing other bioactive compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MOPP. Research indicates that compounds derived from piperazine can downregulate oncogenes such as c-MYC in cancer cell lines. For instance, one study demonstrated that MOPP derivatives exhibited significant activity against Burkitt’s lymphoma cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

MOPP has been investigated for its antimicrobial properties. Piperazine-based polymers incorporating MOPP have shown significant activity against pathogenic microbes such as Escherichia coli and Staphylococcus aureus. These findings suggest that MOPP could be utilized in developing antimicrobial agents or coatings for medical devices.

Proteomics Applications

In proteomics research, MOPP serves as a specialty product that aids in the study of protein interactions and functions. Its hydrophilic nature enhances the pharmacokinetic properties of drug candidates, making it a valuable component in drug design and development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MOPP, it is useful to compare it with other piperazine derivatives:

Compound NameStructure FeaturesBiological Activity
1-MethylpiperazineLacks methoxypropyl groupAnxiolytic effects
1-PhenylpiperazineContains a phenyl groupStimulant effects
1-BenzylpiperazineHas a benzyl groupKnown for stimulant properties

MOPP's distinct methoxypropyl substitution allows for unique interactions within biological systems, differentiating it from other derivatives in terms of both chemical reactivity and biological effects .

Case Studies and Research Findings

Several case studies have explored the biological activities of MOPP and its derivatives:

  • Anticancer Screening : A study involving various piperazine derivatives, including MOPP, assessed their ability to downregulate c-MYC expression in cancer cell lines. Results indicated that MOPP derivatives had promising anticancer activity but required further investigation into their mechanisms .
  • Antimicrobial Efficacy : Research on piperazine-based polymers demonstrated that incorporating MOPP significantly enhanced antimicrobial activity against common pathogens, suggesting potential applications in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxypropyl)piperazine
Reactant of Route 2
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1-(3-Methoxypropyl)piperazine

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